molecular formula C8H8ClNO B1591233 8-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 939759-05-4

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1591233
M. Wt: 169.61 g/mol
InChI Key: BMCXOTDTJQCKIU-UHFFFAOYSA-N
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Description

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at 4°C and protected from light .


Synthesis Analysis

While specific synthesis methods for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” were not found, there are efficient synthesis methods for 3,4-dihydro-1,4-benzoxazine derivatives. These methods involve Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .


Molecular Structure Analysis

The InChI code for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a liquid at room temperature .

Scientific Research Applications

Bioactivity and Ecological Role

8-chloro-3,4-dihydro-2H-1,4-benzoxazine belongs to a broader class of compounds known as benzoxazinones, which have garnered interest due to their wide range of bioactive properties. These compounds have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones, including derivatives like 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, are considered promising sources for the development of natural herbicide models. Their ecological role in the chemical defense mechanisms of plants producing them has also been highlighted, along with their potential pharmaceutical applications due to the versatility and relative simplicity of the benzoxazinone skeleton (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Neuroprotective Antioxidants

In the realm of neuroscience, 8-amino-1,4-benzoxazine derivatives, closely related to 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been synthesized and evaluated for their neuroprotective antioxidant capabilities. These compounds were investigated for their potential to inhibit oxidative stress-mediated neuronal degeneration. The study found that derivatives with specific substituents at the 3- and 8-positions of the benzoxazine ring displayed significant neuroprotective activity without intrinsic cytotoxicity, suggesting their promise for therapeutic applications in neurodegenerative diseases (Largeron, Lockhart, Pfeiffer, & Fleury, 1999).

Anticorrosive Properties

Research into bio-based polymers has led to the synthesis of fully bio-based benzoxazine monomers, including those derived from benzoxazines like 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. These monomers have been used to develop copolymers with improved thermal properties and anticorrosion capabilities, demonstrating the potential of benzoxazine derivatives in creating sustainable materials with specialized applications (Wang, Sun, Liu, Sudo, & Endo, 2012).

Allelochemicals and Agricultural Utility

Benzoxazinones, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives, have been isolated and synthesized for their potential agronomic utility. These compounds exhibit a range of biological activities that could be harnessed in agriculture, such as antimicrobial, antifungal, and insecticidal properties, contributing to pest and disease resistance in crops (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Safety And Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

Benzoxazines, including “8-chloro-3,4-dihydro-2H-1,4-benzoxazine”, could serve as novel constructs for future anticancer agent designs . They have shown potential as inhibitors of human DNA topoisomerase I, which is a target for cancer treatment .

properties

IUPAC Name

8-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCXOTDTJQCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585697
Record name 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

939759-05-4
Record name 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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